4-(1-Phenylethyl)phenol

Description

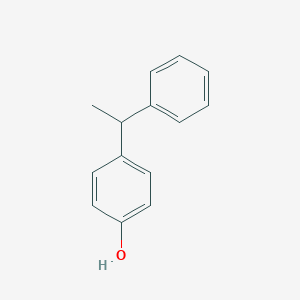

Structure

2D Structure

Properties

IUPAC Name |

4-(1-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHASMJXNUHCHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862809 | |

| Record name | Phenol, 4-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1988-89-2 | |

| Record name | 4-(1-Phenylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1988-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Phenylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001988892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(1-Phenylethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1-Phenylethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1859 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-(1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 4-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1-PHENYLETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G5CEI3415 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 1 Phenylethyl Phenol and Its Analogues

Alkylation Approaches for Phenylethylphenol Synthesis

The alkylation of phenols represents a fundamental strategy for the formation of carbon-carbon bonds on the aromatic ring. For the synthesis of phenylethylphenols, this is most commonly achieved through the reaction of a phenol (B47542) with a styrene (B11656) derivative.

Friedel-Crafts Alkylation of Phenols with Styrene Derivatives

The Friedel-Crafts alkylation is a cornerstone of aromatic chemistry, involving the electrophilic substitution of an aromatic proton with an alkyl group. jk-sci.com In the context of 4-(1-phenylethyl)phenol synthesis, this reaction entails the alkylation of phenol with styrene. nih.gov This process is typically catalyzed by a Lewis acid, which activates the styrene to generate a carbocation electrophile. jk-sci.com The phenol then acts as a nucleophile, attacking the carbocation to form the desired phenylethylphenol product. jk-sci.com

Common Lewis acid catalysts for this reaction include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). jk-sci.com The choice of catalyst can significantly influence the reaction's efficiency and the distribution of products. jk-sci.com For instance, highly active catalysts like AlCl₃ can promote the reaction at lower temperatures but may also lead to side reactions such as polyalkylation and isomerization. jk-sci.com Milder catalysts may require harsher conditions but can offer better control over the product distribution. jk-sci.com

The reaction of phenol with styrene can yield a mixture of mono-, di-, and tri-substituted products, including 2-(1-phenylethyl)phenol (B1329670), this compound, and 2,4-di(1-phenylethyl)phenol. The relative proportions of these products are influenced by the reaction conditions, such as the molar ratio of reactants, temperature, and catalyst type. google.com

Acid-Catalyzed Condensation Routes

Acid-catalyzed condensation reactions provide an alternative and often more direct route to phenylethylphenols. acs.org In this approach, a Brønsted acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is used to catalyze the reaction between a phenol and styrene. google.comacs.org The acid protonates the styrene, generating a carbocation that then undergoes electrophilic attack by the phenol ring. youtube.com

The use of sulfuric acid as a catalyst has been shown to be effective, particularly when the styrene is diluted with a solvent like toluene (B28343) to minimize polymerization, a common side reaction. acs.org Phosphoric acid has also been employed, sometimes in combination with other catalysts like sulfuric acid or magnesium sulfate, to enhance the alkylation of any unreacted styrene. google.com This method can be optimized to selectively produce mono-styrenated phenols in high yields. google.com

A specific example is the synthesis of 4-(1-phenylethyl)-1,3-resorcinol, where resorcinol (B1680541) is reacted with styrene in the presence of an acid catalyst such as hydrochloric acid, sulfuric acid, phosphoric acid, or a wide-aperture ion-exchange resin. google.com The reaction is typically carried out in a solvent like toluene, n-hexane, or n-heptane at temperatures ranging from 60-95°C. google.com

Regioselectivity and Isomer Control in Phenylethylphenol Formation

A significant challenge in the synthesis of phenylethylphenols is controlling the regioselectivity, which determines the position of the phenylethyl group on the phenol ring. The substitution can occur at the ortho (2-position), para (4-position), or meta (3-position) positions relative to the hydroxyl group. The directing effect of the hydroxyl group generally favors ortho and para substitution.

Several factors influence the regioselectivity of the reaction:

Catalyst: The choice of catalyst can play a crucial role. For instance, certain catalysts can favor the formation of the para-substituted isomer, this compound, over the ortho-isomer.

Reaction Temperature: Temperature can affect the product distribution. In some cases, lower temperatures may favor the formation of the kinetically controlled ortho-product, while higher temperatures can lead to the thermodynamically more stable para-product through rearrangement.

Solvent: The solvent can influence the stability of the transition states leading to different isomers, thereby affecting the regioselectivity.

Steric Hindrance: The presence of bulky substituents on either the phenol or the styrene can sterically hinder attack at certain positions, leading to higher selectivity for less hindered positions.

For example, in the reaction of m-cresol (B1676322) with styrene, two different mono-substituted isomers, 3-methyl-6-(α-phenylethyl)phenol and 3-methyl-4-(α-phenylethyl)phenol, have been isolated, highlighting the complexity of isomer control. acs.org Achieving high regioselectivity often requires careful optimization of the reaction conditions. youtube.comnih.gov

Advanced Synthetic Strategies for Substituted Phenols

Beyond classical Friedel-Crafts and acid-catalyzed methods, more advanced synthetic strategies have been developed to provide greater control and efficiency in the synthesis of substituted phenols, including phenylethylphenol analogues.

Transition Metal-Catalyzed Alkylation and Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of C-C bonds with high chemo- and regioselectivity. rsc.org Various transition metals, including palladium, copper, and ruthenium, have been employed in the alkylation and coupling of phenols. rsc.orgresearchgate.netyoutube.com

Palladium-catalyzed reactions: Palladium catalysts are widely used in cross-coupling reactions, such as the Suzuki and Heck reactions, which can be adapted for the synthesis of substituted phenols. chemicalbook.com For example, a palladium-on-carbon catalyst can be used in the Suzuki coupling of 4-iodophenol (B32979) with phenylboronic acid to produce 4-phenylphenol. chemicalbook.com

Copper-catalyzed reactions: Copper catalysts have been utilized for the arylation of phenols. chemicalbook.com For instance, the reaction of an aryl halide with a phenol in the presence of a copper catalyst can yield a diaryl ether, which can be a precursor to substituted phenols. Copper(II) chloride, in combination with a base like potassium hydroxide, has been used to synthesize phenols from aryl halides. chemicalbook.com Chiral copper(II) complexes have also been employed in enantioselective Friedel-Crafts alkylation reactions of electron-rich phenols. acs.org

Ruthenium-catalyzed reactions: Pincer-ruthenium complexes have been shown to catalyze the ortho-alkylation of phenols with alcohols like 1-phenylethanol. rsc.org

These transition metal-catalyzed methods often proceed under milder conditions and can tolerate a wider range of functional groups compared to traditional methods. beilstein-journals.org

Rearrangement Reactions in Phenolic Systems

Rearrangement reactions provide another avenue for the synthesis of substituted phenols. researchgate.net These reactions involve the intramolecular migration of a group to a different position on the aromatic ring.

Fries Rearrangement: The Fries rearrangement involves the conversion of a phenolic ester to a hydroxyaryl ketone upon treatment with a Lewis acid. libretexts.org This reaction can be used to introduce acyl groups onto the phenol ring, which can then be further modified.

Claisen Rearrangement: The Claisen rearrangement of allyl phenyl ethers leads to the formation of ortho-allylphenols. researchgate.net This reaction is highly selective and can be catalyzed by solid acids, making it an environmentally benign process. researchgate.net

Dienone-Phenol Rearrangement: This rearrangement involves the conversion of a dienone to a phenol, often under acidic conditions. libretexts.org This strategy can be employed to construct complex phenolic structures.

These rearrangement reactions offer unique pathways to access specific isomers of substituted phenols that may be difficult to obtain through direct alkylation methods. researchgate.netlibretexts.org

Synthesis of Multi-Substituted Phenylethylphenols

The primary method for synthesizing this compound and its multi-substituted analogues is the Friedel-Crafts alkylation of phenol with styrene. jk-sci.comwikipedia.org This reaction, typically catalyzed by an acid, can lead to the substitution of one, two, or three 1-phenylethyl groups onto the phenol ring, yielding mono-, di-, and tristyrenated phenols, respectively. epo.org The distribution of these products is highly dependent on the reaction conditions.

Distyrenated and Tristyrenated Phenol Synthesis

The production of styrenated phenols (SPs) is a significant industrial process, often aimed at generating mixtures rich in di-styrenated phenol (DSP) or tri-styrenated phenol (TSP). ingentaconnect.comatamanchemicals.com The synthesis involves the alkylation of phenol with styrene in the presence of an acid catalyst. nih.gov The reaction typically produces a mixture of mono-styrenated phenol (MSP), DSP, and TSP, where the phenylethyl groups add to the ortho and para positions of the phenol. google.com

The selectivity towards DSP and TSP can be controlled by carefully choosing the catalyst and adjusting reaction parameters such as temperature, reaction time, and reactant ratios. atamanchemicals.comnih.gov A variety of catalysts have been explored, including solid acids, which offer advantages in terms of separation and reusability.

For example, using a sulfated zirconia (SO₄²⁻/ZrO₂) solid acid catalyst, researchers have achieved high conversions of both phenol and styrene. ingentaconnect.comnih.govnih.gov The reaction conditions can be tuned to favor the formation of DSP. nih.govepa.gov In one study, at 80°C for 6 hours with 2 wt% of a specific SO₄²⁻/ZrO₂ catalyst, the selectivity for DSP reached 64.5%, with 12.4% for MSP and 23.1% for TSP. nih.gov Another set of conditions using a similar catalyst at 100°C yielded 52.1% DSP. ingentaconnect.comnih.gov

Other catalytic systems include phosphoric acid (H₃PO₄), sometimes followed by the addition of sulfuric acid (H₂SO₄), to drive the reaction towards higher substitution. epo.orggoogleapis.com A Korean patent describes a method to selectively synthesize TSP with a content of 65-85% by using an acid catalyst in a post-reaction step to minimize residual phenol. google.com

The table below summarizes the results from various catalytic systems for the synthesis of styrenated phenols.

Catalytic Systems for Styrenated Phenol Synthesis

| Catalyst | Temperature (°C) | Time (h) | Phenol Conversion (%) | MSP Selectivity (%) | DSP Selectivity (%) | TSP Selectivity (%) | Source(s) |

|---|---|---|---|---|---|---|---|

| 15-SO₄²⁻/ZrO₂ | 100 | 6 | ~100 | 23.6 | 52.1 | 5.4 | ingentaconnect.com, nih.gov |

| 5-SO₄²⁻/ZrO₂ | 80 | 6 | ~100 | 12.4 | 64.5 | 23.1 | nih.gov |

| SO₄²⁻/ZrO₂ | 80 | 6 | ~100 | 18.3 | 63.5 | 18.1 | epa.gov |

| Al·Ni/SiO₂ | - | - | ~100 | Variable | Variable | Variable | nih.gov |

| H₃PO₄ then H₂SO₄ | 140 → 170 | ~3.5 | 97 | 67 | - | - | google.com |

Synthetic Routes to Phenylethylphenol Derivatives with Additional Substituents

The synthesis of phenylethylphenol derivatives bearing additional functional groups on the aromatic ring can be achieved through several strategic approaches.

One straightforward method is to begin the Friedel-Crafts alkylation with a phenol that is already substituted. The reaction of various substituted phenols, such as cresols (methylphenols) or methoxyphenols, with styrene yields the corresponding substituted styrenated phenols. researchgate.net For instance, the synthesis of 4-(1-phenylethyl)-o-cresol (B1655590) has been reported. Research has shown that the presence of electron-donating groups on the phenol ring accelerates the rate of alkylation with styrene. researchgate.net

Another approach involves the chemical modification of the styrenated phenol product itself. The phenolic ring or the hydroxyl group can serve as a handle for further functionalization. For example, a patented method describes the addition of hydroxylamine (B1172632) to a styrenated phenol mixture. google.com This results in a derivative with modified properties, demonstrating a post-synthesis functionalization route.

More advanced and highly versatile methods for creating polysubstituted phenols have also been developed, which offer precise control over the regiochemistry of the substituents. oregonstate.edu One such method involves the one-step conversion of hydroxypyrone and nitroalkene starting materials to produce phenols with programmable substitution patterns, including up to five different substituents. oregonstate.edu While not specific to this compound, these powerful synthetic tools could be adapted to construct complex phenylethylphenol derivatives with a high degree of control.

Chemical Transformations and Mechanistic Investigations Involving 4 1 Phenylethyl Phenol

Electrophilic Aromatic Substitution Reactions on the Phenolic Ring

The hydroxyl group of 4-(1-phenylethyl)phenol is an activating group, directing electrophilic aromatic substitution to the ortho and para positions. bdu.ac.in However, since the para position is already occupied by the 1-phenylethyl group, substitutions primarily occur at the ortho positions (positions 2 and 6) relative to the hydroxyl group.

Common electrophilic aromatic substitution reactions for this compound include nitration, halogenation, and sulfonation.

Nitration: The reaction of this compound with nitric acid can yield nitro derivatives. For instance, treatment with nitric acid can produce 2-nitro-4-(1-phenylethyl)phenol. bdu.ac.innih.gov The reaction conditions, such as the concentration of nitric acid and the temperature, can influence the degree of nitration. The use of a mixture of concentrated nitric acid and sulfuric acid can lead to the formation of dinitro or trinitro derivatives. bdu.ac.in

Halogenation: Halogenation, such as bromination, can occur by reacting this compound with a halogen, often in the presence of a Lewis acid catalyst like FeBr₃. The bulky phenylethyl group can sterically hinder the substitution at one of the ortho positions, potentially leading to a preference for substitution at the less hindered ortho position.

Sulfonation: Sulfonation involves the reaction of this compound with concentrated sulfuric acid. This reaction is reversible and the position of the sulfonic acid group can be influenced by the reaction temperature. At lower temperatures, the ortho-isomer is typically favored, while at higher temperatures, the thermodynamically more stable para-isomer would be expected, although in this case, the para position is already substituted. bdu.ac.in

The table below summarizes the major products of these electrophilic substitution reactions.

| Reaction | Reagent(s) | Major Product(s) |

| Nitration | Dilute HNO₃ | 2-nitro-4-(1-phenylethyl)phenol |

| Halogenation (Bromination) | Br₂/FeBr₃ | 2-bromo-4-(1-phenylethyl)phenol |

| Sulfonation | Concentrated H₂SO₄ | 2-hydroxy-5-(1-phenylethyl)benzenesulfonic acid |

Oxidation and Reduction Pathways of the Phenol (B47542) Moiety

The phenolic hydroxyl group in this compound is susceptible to both oxidation and reduction reactions.

Oxidation: The phenol group can be oxidized to form quinones using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). The oxidation of the phenolic hydroxyl group can also be achieved through electrochemical methods. researchgate.netresearchgate.netrsc.org The electrochemical oxidation of similar phenolic compounds has been shown to proceed via a two-electron irreversible process. researchgate.net In some cases, enzymatic oxidation can occur. For example, the bacterial enzyme 4-ethylphenol (B45693) methylenehydroxylase catalyzes the conversion of 4-ethylphenol to 1-(4-hydroxyphenyl)ethanol, a related transformation. nih.gov

Reduction: The aromatic ring of this compound can be reduced under certain conditions. Catalytic hydrogenation, for instance, can reduce the phenyl ring to a cyclohexyl ring, although this typically requires high pressure and temperature, and a suitable catalyst. The reduction of the phenol group itself to a hydroquinone (B1673460) can be achieved using reducing agents like sodium borohydride.

The following table outlines the products of typical oxidation and reduction reactions.

| Reaction | Reagent(s)/Method | Product(s) |

| Oxidation | KMnO₄, H₂SO₄ | Quinone derivative |

| Electrochemical Oxidation | - | Quinoneimine product (in the presence of a mediator) |

| Reduction | Sodium borohydride | Hydroquinone derivative |

Nucleophilic Substitution Reactions of Phenylethyl Moieties and Analogues

While the aromatic ring of this compound primarily undergoes electrophilic substitution, the phenoxy group can act as a nucleophile in substitution reactions. For example, the phenoxide ion, formed by deprotonation of the hydroxyl group, can participate in nucleophilic aromatic substitution reactions. In one study, the phenoxy group of a derivative of this compound was used to displace a nitro group in 4-bromo-5-nitrophthalodinitrile. researchgate.netmathnet.ru This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide attacks the electron-deficient aromatic ring.

Furthermore, the synthesis of this compound itself can be achieved through a nucleophilic substitution pathway, although it is less common. This involves the reaction of phenol with 1-bromoethylbenzene in the presence of a base like potassium carbonate (K₂CO₃). This reaction follows an Sₙ2 mechanism but often results in lower yields due to competing elimination reactions.

Mechanistic Studies of Alkylation and Rearrangement Processes

The most common industrial synthesis of styrenated phenols, including this compound, is the acid-catalyzed alkylation of phenol with styrene (B11656). nih.govgoogle.comingentaconnect.comresearchgate.net This reaction is a type of Friedel-Crafts alkylation. The mechanism involves the protonation of styrene by an acid catalyst to form a stable secondary benzylic carbocation. This electrophilic carbocation then attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance at the ortho positions, to form this compound. Common acid catalysts include sulfuric acid, phosphoric acid, and solid acid catalysts like sulfated zirconia (SO₄²⁻/ZrO₂). nih.govgoogle.comingentaconnect.comresearchgate.net The use of solid acid catalysts is advantageous as it can lead to high conversion rates of both phenol and styrene. nih.govingentaconnect.comresearchgate.net

The reaction can produce a mixture of mono-, di-, and tri-styrenated phenols, with the product distribution depending on the molar ratio of reactants, catalyst type, and reaction temperature. google.com For example, using a SO₄²⁻/ZrO₂ catalyst, selectivities for mono-styrenated phenol (MSP), di-styrenated phenol (DSP), and tri-styrenated phenol (TSP) were reported to be 23.6%, 52.1%, and 5.4%, respectively, under specific conditions. nih.govingentaconnect.comresearchgate.net

Rearrangement reactions, such as the Fries rearrangement and the Claisen rearrangement, are also relevant to the chemistry of phenolic compounds. wikipedia.orgbyjus.comepo.orgorganic-chemistry.orgslideshare.net The Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone in the presence of a Lewis acid. wikipedia.org While not a direct reaction of this compound itself, it is a key transformation for related phenolic esters. The Claisen rearrangement is a ontosight.aiontosight.ai-sigmatropic rearrangement of an allyl aryl ether to form an ortho-allyl phenol. byjus.comorganic-chemistry.org This reaction is thermally induced and proceeds through a concerted pericyclic mechanism.

Structure Activity Relationships and Molecular Design of 4 1 Phenylethyl Phenol Derivatives

Conformational Analysis and Stereochemical Considerations

The structural characteristics of 4-(1-phenylethyl)phenol, particularly its three-dimensional arrangement and stereochemistry, are fundamental to understanding its interactions and properties. The molecule possesses a chiral center at the benzylic carbon—the carbon atom connecting the two phenyl rings. This chirality means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers: (R)-4-(1-phenylethyl)phenol and (S)-4-(1-phenylethyl)phenol.

Commercially, the compound is typically available as a racemic mixture, containing equal amounts of both enantiomers. ncats.ionih.gov The specific spatial orientation of the phenylethyl group relative to the phenol (B47542) ring is a critical determinant of its biological and chemical activity. In studies involving related chiral molecules, such as 2-[(S)-Phenyl-{[(1S)-1-phenylethyl]amino}methyl]phenol, the specific stereoconfiguration is shown to significantly influence the compound's properties, as evidenced by measurements of specific optical rotation. mdpi.com

Computational methods, including molecular dynamics simulations, are employed to analyze the conformational stability of such phenolic compounds. Techniques like Root Mean Square Fluctuation (RMSF) analysis can reveal the flexibility of different parts of the molecule, identifying stable and low-energy conformations. nih.gov For this compound and its derivatives, the rotational freedom around the single bonds allows for various spatial arrangements (conformers), with the most stable conformation being the one that minimizes steric hindrance between the bulky phenyl and phenol groups.

Influence of Substituents on Electronic Properties and Reactivity

The electronic nature and chemical reactivity of the this compound scaffold can be significantly altered by introducing various substituent groups onto its aromatic rings. These modifications are a cornerstone of structure-activity relationship (SAR) studies.

The phenolic hydroxyl (-OH) group is an activating, ortho-, para-directing group, meaning it increases the electron density of the aromatic ring, particularly at the positions ortho (adjacent) and para (opposite) to it, making the molecule susceptible to electrophilic aromatic substitution reactions like nitration, halogenation, and sulfonation. The reactivity and regioselectivity of these reactions are heavily influenced by the steric and electronic effects of both the resident phenylethyl group and any additional substituents. For instance, in the derivative 2-cyclohexyl-4-(1-phenylethyl)phenol, the bulky cyclohexyl group at the ortho position sterically hinders reactions at that site, favoring substitution at the other available ortho position.

The electronic properties of the phenol ring are highly sensitive to the nature of the substituent at the para position. A computational study on para-substituted phenols demonstrated a linear relationship between the C-O bond length and the Hammett substituent constant (σp-), a measure of a substituent's electron-donating or electron-withdrawing ability. nih.gov Similarly, the aromaticity of the phenol ring and the strength of hydrogen bonding are directly influenced by these substituents. nih.gov

Studies on various phenol derivatives highlight how specific substitutions impact their properties:

Electron-donating groups (e.g., alkyl, alkyloxy) increase the electron density on the phenyl ring, which can enhance the stability of the corresponding phenoxy radical, thereby improving antioxidant activity. researchgate.net

Electron-withdrawing groups (e.g., nitro, -CHO) decrease the ring's electron density. In a study of 4-((E)-phenyldiazenyl)-2-((E)-((4-(alkyloxy)phenyl)imino)methyl)phenol derivatives, the presence of a nitro group led to the smallest HOMO-LUMO energy gap, indicating higher potential reactivity, and resulted in stronger intermolecular interactions. figshare.com

Number and Position of Hydroxyl Groups : The antioxidant capacity of phenolic compounds is strongly correlated with the number of hydroxyl groups. Compounds with multiple hydroxyl groups, such as ortho-diphenolic derivatives, often exhibit superior radical-scavenging capabilities. researchgate.net

The following table summarizes the influence of different substituents on the properties of phenol derivatives, based on findings from various research studies.

| Substituent/Modification | Effect | Impact on Property/Reactivity | Reference |

|---|---|---|---|

| Nitro (NO₂) | Strongly electron-withdrawing | Decreases HOMO-LUMO energy gap, increases intermolecular interactions and thermal stability. | figshare.com |

| Alkyloxy (-OR) | Electron-donating | Enhances nematic phase stability in liquid crystal derivatives. | figshare.com |

| Additional Hydroxyl (-OH) groups | Electron-donating, H-bond donor | Increases radical-scavenging and antioxidant capacity, especially in ortho-dihydroxy arrangements. | researchgate.net |

| Lengthening alkyl chain | Increases lipophilicity, weak electron-donating | Can enhance stabilization of phenoxy radicals, potentially improving antioxidant activity. | researchgate.net |

| Cyclohexyl (ortho-position) | Bulky, steric hindrance | Reduces reaction rates but enhances regioselectivity in electrophilic substitutions, directing away from the substituted position. |

Design Principles for Tailored Phenylethylphenol Structures

The design of novel molecules based on the this compound framework relies on established principles of medicinal chemistry and materials science to achieve desired properties. These principles guide the strategic modification of the lead structure to optimize its function.

A primary strategy is the application of Structure-Activity Relationship (SAR) data . As detailed in the previous section, by systematically synthesizing and testing analogues with varied substituents, researchers can build a comprehensive understanding of how specific structural changes affect a target property, such as antioxidant or biological activity. researchgate.netnih.gov For example, identifying that ortho-diphenolic functionality enhances antioxidant capacity provides a clear design path for creating more potent antioxidants. researchgate.net

Computational modeling serves as a crucial tool in modern molecular design. Techniques like Density Functional Theory (DFT) can predict the electronic properties, such as HOMO-LUMO energy gaps and molecular electrostatic potentials, of hypothetical derivatives before they are synthesized. figshare.com This allows researchers to prioritize candidates with the most promising electronic profiles. nih.gov Molecular docking simulations can further predict how these designed molecules might bind to biological targets, providing a rational basis for developing new therapeutic agents. nih.gov

Another key principle is modular design . The this compound structure can be viewed as a core scaffold that can be decorated with different functional modules. arxiv.org One module (e.g., the phenol ring) might be responsible for the core activity (like H-bonding or radical scavenging), while other modules (e.g., substituents on the second phenyl ring or the ethyl bridge) can be modified to fine-tune secondary properties like solubility, lipophilicity, and metabolic stability. nih.gov

Finally, bioisosteric replacement is a common tactic where a functional group is replaced by another group with similar physical or chemical properties to improve potency or reduce side effects. For instance, in a related series of compounds, a phenyl group was replaced with a propyl-biphenyl or a pentyne group to probe the spatial and electronic requirements of a biological receptor. nih.gov By integrating these design principles, scientists can rationally engineer tailored phenylethylphenol structures for a wide array of applications in materials science and pharmacology.

Applications in Advanced Materials Science and Polymer Chemistry

Role as Monomers and Building Blocks in Polymer Synthesis

4-(1-Phenylethyl)phenol serves as a crucial monomer and building block in the creation of a variety of polymers. doi.org Its reactive phenol (B47542) group allows it to be incorporated into polymer chains, influencing the final properties of the material.

The compound is utilized in the production of phenolic resins. nih.govunicartagena.edu.counicartagena.edu.co These resins, formed through the condensation reaction of phenols with formaldehyde, can have their properties, such as acid and base resistance, tailored by the incorporation of this compound. nih.gov In the realm of polycarbonates, this compound and its analogue, p-cumylphenol, play a critical role as chain terminators. nih.govunicartagena.edu.counicartagena.edu.colrmuitine.lt This function is essential for controlling the molecular weight of the polycarbonate, a key determinant of its processing characteristics and physical properties. nih.gov

Interactive Table: Role of this compound in Polymer Synthesis

| Polymer Type | Role of this compound | Key Benefit |

| Phenolic Resins | Monomer | Enhances acid and base resistance. nih.gov |

| Polycarbonates | Chain Terminator | Controls molecular weight. nih.govunicartagena.edu.counicartagena.edu.co |

The versatility of this compound extends to its integration into specialty polymers and copolymers. Research has described the synthesis and polymerization of 4-(1-phenylethyl)-phenoxymethyloxirane, demonstrating its use in creating polyethers. doi.org Furthermore, styrenated phenols, which include this compound (MSP-2), are employed in the preparation of various polymer formulations. googleapis.comgoogle.com The reaction of phenol with styrene (B11656) produces a mixture of monostyrenated (MSP), distyrenated (DSP), and tristyrenated (TSP) phenols, where the ratio of these components influences the properties of the resulting polymer. google.com

Functionality as Stabilizers and Modifiers in Polymeric Systems

Beyond its role as a building block, this compound and its derivatives are widely used as additives to enhance the performance and longevity of polymeric materials. They function as stabilizers, protecting polymers from various forms of degradation.

Phenolic compounds, in general, are recognized for their antioxidant properties, which are crucial for preventing the degradation of materials like plastics and rubber. ontosight.aiontosight.aiontosight.ailookchem.com They work by scavenging free radicals, thereby inhibiting oxidative damage that can lead to material failure. ontosight.aiontosight.ai While the specific antioxidant mechanism of this compound is not extensively detailed in the provided results, its structural similarity to other phenolic antioxidants, such as 2,4,6-Tris(1-methyl-1-phenylethyl)phenol and Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-, suggests it operates through a similar free-radical scavenging pathway. ontosight.aiontosight.ai This activity is vital for extending the service life of polymers exposed to heat and oxygen. ontosight.ai

Derivatives of this compound are key components in UV stabilizer formulations, which protect polymers from degradation caused by ultraviolet radiation. specialchem.com Compounds like 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (UV-234) and 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol (UV-928) are high-molecular-weight UV absorbers. specialchem.comatamanchemicals.compops.intbrsmeas.org These molecules function by absorbing harmful UV radiation and dissipating the energy as heat through a reversible intramolecular proton transfer, thus preventing the photo-oxidation of the polymer matrix. mpi.eu This protection is critical for applications where polymers are exposed to sunlight, such as in automotive parts, outdoor furniture, and packaging. specialchem.comatamanchemicals.compops.int These stabilizers are often used in a variety of polymers, including polycarbonates, polyamides, and polypropylenes. specialchem.comatamanchemicals.com

Interactive Table: UV Stabilizers Derived from this compound

| UV Stabilizer | Chemical Name | Key Feature |

| UV-234 | 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol | High molecular weight, strong absorbance in the 300-400 nm region. specialchem.comatamanchemicals.com |

| UV-928 | 2-(2H-Benzotriazol-2-yl)-6-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)phenol | Effective UV protection for various polymers and coatings. chemicalbook.com |

Styrenated phenols, including this compound, have been identified as effective curing agents and plasticizers for epoxy resins. googleapis.comgoogle.comgoogle.comjustia.com They can be used as a replacement for nonylphenol, offering similar viscosity and curing properties. googleapis.comgoogle.comgoogle.com When incorporated into the curing agent of an epoxy paint, styrenated phenols can improve workability by lowering viscosity and can reduce the curing time. googleapis.comjustia.com The resulting cured film exhibits enhanced surface hardness and good mechanical and chemical resistance, making it suitable for applications like thick-film paints for concrete. google.comjustia.com A typical composition might involve 1-40% by weight of the styrenated phenol in the curing agent formulation. justia.com

Theoretical and Computational Chemistry Studies of 4 1 Phenylethyl Phenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in analyzing the molecular structure and electronic properties of phenolic compounds. nih.gov These computational studies provide a foundational understanding of the molecule's behavior. The Gaussian suite of programs is a common tool for these calculations, allowing for the optimization of molecular structures and the visualization of orbitals and electrostatic potentials. nih.gov

Geometry optimization is a critical first step in computational analysis, seeking the lowest energy conformation of a molecule. nih.gov For phenolic compounds, methods like DFT with the B3LYP functional and a 6-31G(d,p) or 6-311+g(d,p) basis set are frequently used to determine optimized structural parameters such as bond lengths and angles. tandfonline.comasianpubs.org Theoretical calculations are often performed in the gas phase, which can lead to slight deviations when compared to experimental data obtained from solid-phase techniques like X-ray crystallography. tandfonline.com For instance, in a study on the related compound 4-(4-(1-(4-Hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile, C-C bond distances were calculated to be in the range of 1.361-1.555 Å and C-C-C angles were between 112° and 123°. dergipark.org.trresearchgate.net

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and kinetic stability. asianpubs.orgdergipark.org.tr The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor. A smaller energy gap generally signifies higher chemical reactivity, greater polarizability, and lower kinetic stability, indicating the molecule is more susceptible to attack by electrophiles or nucleophiles. nih.govasianpubs.org

In studies of related phenylethyl phenols, the HOMO is often localized on the phenol (B47542) ring, suggesting this part of the molecule is more likely to be involved in intermolecular interactions with protein residues. nih.gov The energies of these orbitals are influenced by the types and positions of substituent groups on the phenol ring. nih.gov For example, calculations on a series of 2-(1-phenylethyl)phenol (B1329670) derivatives showed HOMO energies ranging from -6.10 eV to -6.69 eV, with the HOMO-LUMO gap being a key indicator of their relative stability. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Phenolic Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| 2-(1-phenylethyl) phenol (L1) | -6.25 | -0.78 | 5.47 | B3LYP/6-311G* nih.gov |

| 4-(4-(1-(4-Hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile | -5.3172 | -3.2913 | 2.0259 | RB3LYP/6-311G(d,p) dergipark.org.tr |

| (S)-4-bromo-N-(1-phenylethyl)benzamide | -6.93 | -1.95 | 4.98 | B3LYP/6-311G(d,p) researchgate.net |

Note: The data presented is for structurally related molecules to illustrate the typical values obtained through computational analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. dergipark.org.tr It helps to identify the regions most susceptible to electrophilic and nucleophilic attack and provides insights into intermolecular interactions. tandfonline.comdntb.gov.ua The MEP map displays different potential values with different colors; typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), blue indicates positive potential (electron-poor), and green represents neutral potential. dergipark.org.tr

For a phenolic compound like 4-(1-phenylethyl)phenol, an MEP map would be expected to show a region of high electron density (red) around the electronegative oxygen atom of the hydroxyl group. This region represents the most likely site for electrophilic attack and hydrogen bond donation. The aromatic rings would also exhibit distinct electronic regions, influencing how the molecule interacts with other chemical systems. tandfonline.comdergipark.org.tr

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de This method transforms the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure, consisting of one-center "lone pairs" and two-center "bonds". uni-muenchen.de This analysis is crucial for understanding charge distribution, hybridization, and delocalization effects, such as hyperconjugation. tandfonline.comuni-muenchen.de The examination of interactions between filled (donor) and empty (acceptor) orbitals can quantify the stabilization energy associated with electron delocalization, which indicates a deviation from an idealized Lewis structure. tandfonline.comuni-muenchen.de

In a study of the similar molecule 4-cumyl phenol, NBO analysis revealed significant stabilization energy (21.19 kJ/mol) due to orbital overlap involving the isopropyl group, indicating strong delocalization. tandfonline.com A key intramolecular hyperconjugative interaction identified was n₁(O₁₅) → σ*(C₂₈-C₂₉), which had a stabilization energy of 6.192 kJ/mol, highlighting the interaction between the oxygen lone pair and an adjacent anti-bonding orbital. tandfonline.com Such analyses for this compound would similarly pinpoint the key bonding interactions and charge transfers that define its chemical nature. Atomic charge calculations, such as Mulliken or Natural Population Analysis (NPA), further quantify the charge distribution, assigning a net charge to each atom in the molecule. dergipark.org.truni-muenchen.de

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly DFT, is a powerful tool for elucidating complex reaction mechanisms at the molecular level. mdpi.comresearchgate.net By calculating the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states. mdpi.com This allows for the determination of activation energies and the proposal of the most energetically favorable reaction pathways. mdpi.comresearchgate.net

Molecular Docking and Interaction Studies with Relevant Chemical Systems

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery and for understanding the interactions of chemicals with biological targets. The process involves placing the flexible ligand into the binding site of a rigid or flexible protein and calculating a "score," often a surrogate for binding affinity, for different conformations. nih.govacs.org

Studies on phenolic compounds structurally similar to this compound have demonstrated the utility of this approach. In one study, 2-(1-phenylethyl)phenol and its derivatives were docked against the SARS-CoV-2 nsp13 protein. nih.gov The results showed favorable binding energies, ranging from -6.4 to -7.2 kcal/mol, and identified key intermolecular interactions, such as hydrophobic π-alkyl interactions with amino acid residues like PRO406 and LEU412. nih.gov

Another study investigated a derivative of this compound, docking it into the active sites of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and alpha-glucosidase (α-GLY). dergipark.org.trresearchgate.net The docking scores indicated potential inhibitory activity, and the analysis revealed multiple types of interactions, including hydrogen bonds, pi-anion bonds, and pi-pi stacking with various amino acid residues. dergipark.org.trresearchgate.net Similarly, 4-(1-methyl-1-phenylethyl)phenol, a close analog, was docked against estrogen receptors, yielding scores that helped separate active from inactive chemicals. acs.org These examples underscore how molecular docking can be used to screen this compound against various biological targets to hypothesize its mechanism of action and potential biological effects.

Table 2: Representative Molecular Docking Results for Related Phenolic Compounds

| Ligand | Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|---|

| 2-(1-phenylethyl)phenol | SARS-CoV-2 nsp13 (Chain A) | -6.8 | PRO406, LEU412 | π-alkyl nih.gov |

| 4-(4-(1-(4-HP)-1-PE)phenoxy)phthalonitrile | AChE (4M0E) | -10.3 | ASN-415, ASP-215, TYR-158 | H-bond, π-anion, π-π T-shaped dergipark.org.trresearchgate.net |

| 4-(1-methyl-1-phenylethyl)phenol | Estrogen Receptor α (agonist) | -71.68 (eHiTS score) | Not specified | Not specified acs.org |

Note: Binding energies and scores are method-dependent. Data is from structurally related compounds to illustrate the application. "4-(4-(1-(4-HP)-1-PE)phenoxy)phthalonitrile" is an abbreviation for 4-(4-(1-(4-Hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile.

Applications of Density Functional Theory (DFT) in Phenol Chemistry

Density Functional Theory (DFT) has become an indispensable tool in the study of phenols and their derivatives, providing critical insights that bridge theoretical concepts with experimental observations. tandfonline.com Its applications are wide-ranging and integral to modern chemical research.

Key applications include:

Structural Elucidation: DFT is used to calculate the optimal three-dimensional structure of phenolic molecules, predicting bond lengths, bond angles, and dihedral angles with high accuracy, which can then be compared with experimental data. tandfonline.comasianpubs.org

Electronic Property Analysis: By calculating frontier molecular orbitals (HOMO-LUMO), MEP maps, and atomic charges, DFT provides a detailed understanding of a molecule's electronic character. nih.govdergipark.org.trresearchgate.net This information is fundamental to predicting chemical reactivity, stability, and the nature of intermolecular interactions. nih.govasianpubs.org

Spectroscopic Analysis: DFT calculations can predict vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis), aiding in the interpretation of experimental spectra. dntb.gov.ua

Reactivity and Mechanistic Studies: DFT is employed to map reaction energy profiles, which helps in elucidating reaction mechanisms, identifying intermediates, and understanding catalytic processes relevant to phenol chemistry. mdpi.comresearchgate.net

Foundation for Further Studies: The optimized geometries and electronic properties derived from DFT calculations serve as the starting point for more advanced computational studies, such as molecular dynamics simulations and molecular docking, which explore the behavior of phenols in complex biological or chemical environments. nih.gov

In essence, DFT provides a powerful computational microscope to examine the molecular world of phenols like this compound, enabling predictions of their properties and behavior from first principles.

Future Research Directions and Emerging Areas

Novel Synthetic Strategies for Enhanced Regiocontrol

The synthesis of substituted phenols often faces the challenge of regioselectivity—controlling the exact position of functional groups on the aromatic ring. While the traditional synthesis of 4-(1-Phenylethyl)phenol involves the Friedel-Crafts alkylation of phenol (B47542) with styrene (B11656), this method can lead to a mixture of ortho- and para-isomers. Future research is focused on developing novel strategies that offer precise control over the reaction to selectively yield the para-substituted product.

One of the most promising advanced strategies involves the transition-metal-catalyzed C−H functionalization. researchgate.net A notable development is the use of a recyclable, silicon-containing biphenyl-based template to direct the palladium-catalyzed para-C-H olefination of phenols. This template-based approach has demonstrated high regioselectivity (10:1 for para vs. other isomers) and good yields. researchgate.net After the reaction, the directing group can be recovered and reused, adding an element of sustainability to the process. researchgate.net This method not only ensures the desired regiochemistry but also opens pathways for creating complex phenol-based natural products. researchgate.net

Further research directions include the optimization of solid acid catalysts, such as sulfated zirconia (SO₄²⁻/ZrO₂) or titania (TiO₂-SO₄²⁻), which can offer improved selectivity, recyclability, and reduced corrosion compared to traditional liquid acid catalysts like polyphosphoric acid.

Exploration of Catalytic Applications of Phenylethylphenol Derivatives

Derivatives of phenylethylphenol are emerging as versatile ligands for creating highly efficient metal-based catalysts. Research is increasingly focused on synthesizing metal complexes using these derivatives for various polymerization reactions.

Specifically, benzotriazole (B28993) phenoxide (BTP) ligands derived from phenylethylphenols have been shown to be effective in catalysis. For instance, copper and hafnium complexes incorporating ligands like 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol have been synthesized and characterized. researchgate.netresearchgate.net These complexes have demonstrated significant catalytic activity in the Ring-Opening Polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone. researchgate.netresearchgate.net The polymerization of lactide is particularly important as it produces polylactic acid (PLLA), a biodegradable and biocompatible polymer with extensive applications in medicine and packaging. researchgate.net The steric hindrance provided by the bulky phenylethyl groups on the ligand can enhance the catalytic activity. researchgate.net

Future investigations will likely explore a wider range of metal centers and ligand modifications to fine-tune the catalyst's activity, stereoselectivity, and the properties of the resulting polymers.

| Derivative Ligand | Metal Center | Catalytic Application | Product |

| 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (CMe2PhBTP-H) | Copper (Cu) | Ring-Opening Polymerization (ROP) of Lactide | Polylactic acid (PLLA) researchgate.net |

| 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol (CMe2PhBTP-H) | Hafnium (Hf) | Ring-Opening Polymerization (ROP) of ε-caprolactone | Polycaprolactone researchgate.net |

| Tridentate imino-benzotriazole phenolate (B1203915) derivatives | Zinc (Zn) | ROP of cyclic esters; Copolymerization of anhydrides and epoxides | Polyesters, Polycarbonates researchgate.net |

Advanced Characterization Techniques for Structural Elucidation

Accurate structural elucidation is critical for understanding the properties and potential applications of this compound and its derivatives. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are fundamental for confirming substitution patterns and molecular weight, advanced methods are providing deeper insights.

Computational chemistry, particularly Time-Dependent Density Functional Theory (TD-DFT), is an emerging tool for analyzing these molecules. researchgate.net TD-DFT calculations allow for the prediction of molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), dipole moments, and spectral characteristics. researchgate.net This theoretical analysis complements experimental data, aiding in the interpretation of complex spectra and understanding the molecule's reactivity. For example, TD-DFT has been used to study the structural and spectral properties of derivatives like 4-(4-(1-(4-Hydroxyphenyl)-1-phenylethyl)phenoxy)phthalonitrile. researchgate.net

Other advanced analytical techniques include high-performance liquid chromatography (HPLC) for assessing purity and separating isomers, and thermogravimetric analysis (TGA) to evaluate thermal stability. For complex mixtures or trace analysis, two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers superior separation and identification capabilities.

| Technique | Purpose | Information Obtained |

| NMR Spectroscopy (¹H/¹³C) | Confirms substitution patterns and purity. | Precise location of atoms and functional groups within the molecule. |

| Mass Spectrometry (MS) | Verifies molecular weight and fragmentation patterns. | Molecular formula confirmation and structural fragment identification. |

| Time-Dependent DFT (TD-DFT) | Molecular modeling and spectral analysis. researchgate.net | Optimized geometry, electronic properties (HOMO-LUMO), dipole moment, theoretical spectra. researchgate.net |

| HPLC with UV detection | Purity assessment and separation of isomers. | Quantitative analysis of compound purity and resolution of closely related structures. |

| Thermogravimetric Analysis (TGA) | Assesses thermal stability. | Information on decomposition temperatures and thermal behavior. |

Interdisciplinary Research with Materials Science and Chemical Engineering

The properties of this compound make it a valuable building block for interdisciplinary research, particularly at the intersection of chemistry, materials science, and chemical engineering. Its derivatives are being explored for the creation of new high-performance materials.

In materials science, a significant area of research is the use of phenylethylphenol derivatives in the synthesis of advanced polymers. As discussed, their role in catalyzing the formation of biodegradable polymers like PLLA from renewable resources is a key focus. researchgate.net This research addresses the growing demand for sustainable materials. Furthermore, the incorporation of complex phenol derivatives into polymer backbones is being investigated to develop new plastics and composites with enhanced properties, such as improved thermal stability or specific functionalities like flame retardancy. ontosight.ai

From a chemical engineering perspective, the focus is on optimizing the processes for producing these materials. This includes designing efficient reactor systems for polymerization, developing strategies for catalyst recovery and recycling, and controlling the molecular weight and crystallinity of polymers to meet specific application requirements. researchgate.net

Another area of interdisciplinary study is the identification and analysis of such compounds in commercial products. For instance, this compound has been identified as a contaminant in paper and board food contact materials, prompting research into its migration and potential impact, which involves analytical chemistry, materials science, and food safety engineering. scispace.comdtu.dk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.